Phenazine-1,9-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
phenazine-1,9-diol |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16/h1-6,15-16H |
InChI Key |
FSNHVRFXRAUXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=N2)C=CC=C3O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Engineering Approaches for Dihydroxylated Phenazines
Microbial Biosynthesis of Phenazine (B1670421) Scaffolds and Hydroxylated Derivatives
The biosynthesis of phenazines, a class of nitrogen-containing heterocyclic compounds, is a fascinating and complex process primarily observed in various bacterial genera. These compounds are known for their redox activity and broad-spectrum antibiotic properties. nih.govnih.govresearchgate.net
Phenazine production is a hallmark of several bacterial genera, most notably Pseudomonas and Streptomyces. mdpi.comnih.govnih.gov However, the ability to synthesize these vibrant pigments extends to other bacteria, including those from terrestrial and marine environments such as Burkholderia, Brevibacterium, Vibrio, and Dermacoccus. mdpi.comnih.gov Among these, the genus Pseudomonas, particularly fluorescent pseudomonads, has been the most extensively studied for its metabolic and genomic capacity to produce phenazines. mdpi.com
Phenazine-producing bacteria have been isolated from a wide array of natural habitats, including the rhizospheres of various plants, marine environments, and even clinical settings. mdpi.comnih.govasm.org For instance, Pseudomonas fluorescens 2-79, a well-characterized strain, produces phenazine-1-carboxylic acid (PCA), a potent antifungal agent. nih.gov Similarly, Pseudomonas aeruginosa, an opportunistic human pathogen, is known for producing pyocyanin (B1662382), a blue-pigmented phenazine derivative. nih.govnih.gov The diversity of phenazine producers highlights their ecological significance and widespread distribution. nih.govasm.org
A study of 94 strains from various geographic and environmental origins, including Pseudomonas, Burkholderia, Pectobacterium, Brevibacterium, and Streptomyces, confirmed the broad diversity of phenazine-producing bacteria, with most being soil-dwelling or plant-associated species. asm.org More recent metagenomic analyses of over 800 soil and plant-associated samples have further expanded our understanding, revealing that while pseudomonads are significant producers, Streptomyces are the most common phenazine-producing bacteria in many agricultural soils. nih.gov These studies also identified novel associations, such as between maize and Dyella japonica, a phenazine producer abundant in crop microbiomes. nih.gov
Table 1: Examples of Phenazine-Producing Microorganisms and their Products
| Microorganism | Produced Phenazine(s) | Habitat |
|---|---|---|
| Pseudomonas fluorescens 2-79 | Phenazine-1-carboxylic acid (PCA) | Wheat rhizosphere |
| Pseudomonas chlororaphis 30-84 | 2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA), 2-Hydroxyphenazine (B1496473) | Wheat rhizosphere |
| Pseudomonas aeruginosa PAO1 | Pyocyanin, Phenazine-1-carboxamide (B1678076) (PCN) | Clinical isolate |
| Streptomyces cinnamonensis | Endophenazines | Soil |
| Burkholderia lata 383 | 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester | Soil |
| Pantoea agglomerans Eh1087 | Phenazines | Apple flowers |
| Dermacoccus spp. | Not specified | Not specified |
The production of phenazines is not a constitutive process; it is intricately regulated and influenced by a variety of ecological and environmental cues. mdpi.comcolumbia.edu This variability is a key feature of phenazine biosynthesis and reflects the adaptive strategies of the producing microorganisms. columbia.edu Factors such as temperature, pH, oxygen availability, and the composition of the culture medium significantly impact the types and quantities of phenazines produced. mdpi.com
For example, in Pseudomonas aeruginosa, the expression of PhzM, an enzyme involved in pyocyanin synthesis, is temperature-dependent, with higher expression at 37°C compared to 28°C in strain PAO1. mdpi.com This temperature sensitivity can alter the ratio of different phenazine derivatives. mdpi.com Nutrient availability, particularly carbon and nitrogen sources, also plays a crucial role. In some Pseudomonas species, the production of specific phenazines is enhanced in the presence of certain amino acids or sugars. mdpi.comnih.gov Phosphate limitation has been shown to upregulate phenazine biosynthesis in Dyella japonica. nih.gov
The ecological context, such as the presence of competing microorganisms or a host plant, can also modulate phenazine production. researchgate.netnih.gov In the plant rhizosphere, phenazine-producing pseudomonads contribute to the suppression of soilborne fungal pathogens, and their production of these antibiotics is a key factor in their ecological competence and survival. nih.govasm.org The complex interplay of these environmental factors leads to the diverse phenazine production profiles observed in nature. mdpi.comcolumbia.edu
Enzymatic Mechanisms and Genetic Regulation of Phenazine Biosynthesis
The biosynthesis of the phenazine core structure and its subsequent modifications are orchestrated by a series of dedicated enzymes encoded by specific gene clusters. The regulation of these pathways is complex, involving global regulatory networks that respond to environmental signals.
The biosynthesis of all-natural phenazines originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids in bacteria and plants. nih.govacs.orgresearchgate.net The branch point for phenazine synthesis is chorismic acid. nih.govacs.orgresearchgate.net Two molecules of a chorismate-derived monomer are condensed head-to-tail to form the basic tricyclic phenazine scaffold. researchgate.net
The initial steps involve the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE. nih.govresearchgate.net Subsequently, the isochorismatase PhzD hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.govresearchgate.netfrontiersin.org DHHA is a key intermediate in the formation of the phenazine ring structure. nih.govresearchgate.netfrontiersin.org
The enzymes responsible for converting chorismic acid into the initial phenazine product are encoded by a conserved set of genes, typically organized in an operon designated phzABCDEFG. nih.govresearchgate.netnih.gov This core gene cluster is found in all known phenazine-producing bacteria. nih.govresearchgate.net
The functions of the individual phz genes have been elucidated through genetic and biochemical studies:
phzE : Encodes an anthranilate synthase-like enzyme that converts chorismic acid to ADIC. nih.govresearchgate.net
phzD : Encodes an isochorismatase that hydrolyzes ADIC to DHHA. nih.govresearchgate.net
phzF : Encodes an isomerase that catalyzes the conversion of DHHA to a reactive ketone intermediate. asm.orgnih.govresearchgate.net
phzB : Encodes a small dimeric protein that catalyzes the condensation of two molecules of the PhzF product to form the tricyclic phenazine precursor. asm.orgresearchgate.net
phzG : Encodes an FMN-dependent oxidase that is involved in the final oxidation steps to yield the stable phenazine core. researchgate.net
phzA and phzB : While PhzB has a defined catalytic role, PhzA is highly homologous to PhzB. nih.gov Both are thought to be involved in the synthesis of the phenazine core, with PhzA potentially acting as a switch for the production of different phenazine precursors. nih.govresearchgate.net
Expression of the core phzABCDEFG gene cluster in Pseudomonas species typically leads to the production of phenazine-1-carboxylic acid (PCA). nih.govnih.gov In other bacteria, it can result in the synthesis of phenazine-1,6-dicarboxylic acid (PDC). nih.gov These two compounds are considered the "core" phenazines from which a vast array of derivatives are synthesized. nih.govresearchgate.net
The remarkable diversity of naturally occurring phenazines arises from the action of modifying enzymes that act on the initial PCA or PDC core. usm.edufrontiersin.org These enzymes are often encoded by genes located adjacent to the core phz operon. frontiersin.org
Several key phenazine-modifying enzymes have been characterized, particularly those involved in hydroxylation and methylation:
PhzO : This enzyme is an aromatic monooxygenase responsible for the hydroxylation of PCA at the C2 position, leading to the formation of 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA). nih.govfrontiersin.org In Pseudomonas chlororaphis 30-84, phzO is located downstream of the core phenazine operon. nih.gov PhzO can also lead to the production of 2-hydroxyphenazine (2-OH-PHZ). frontiersin.orgfrontiersin.org
PhzS : PhzS is a flavin-dependent hydroxylase. nih.govresearchgate.netresearchgate.net In Pseudomonas aeruginosa, PhzS can convert PCA to 1-hydroxyphenazine (B607933). nih.govfrontiersin.org
PhzM : PhzM is an S-adenosylmethionine-dependent methyltransferase. nih.govresearchgate.netiaea.org In P. aeruginosa, PhzM and PhzS work in concert to convert PCA into pyocyanin (5-methyl-1-hydroxyphenazinium). nih.govfrontiersin.org PhzM first methylates PCA to form 5-methylphenazine-1-carboxylic acid betaine, which is then hydroxylated and decarboxylated by PhzS to yield pyocyanin. frontiersin.orgrsc.org
The specificity of these modifying enzymes is a key determinant of the final phenazine profile of a given bacterial strain. For instance, the presence of phzO leads to the production of 2-hydroxylated phenazines, while the combination of phzM and phzS is required for pyocyanin synthesis. nih.govnih.govfrontiersin.org
Table 2: Key Enzymes in Phenazine Biosynthesis and Modification
| Enzyme | Gene | Function | Precursor | Product |
|---|---|---|---|---|
| PhzE | phzE | Converts chorismic acid to ADIC | Chorismic acid | 2-amino-2-deoxyisochorismic acid (ADIC) |
| PhzD | phzD | Hydrolyzes ADIC to DHHA | ADIC | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) |
| PhzF | phzF | Isomerizes DHHA | DHHA | Reactive ketone intermediate |
| PhzB | phzB | Condenses two molecules of the PhzF product | PhzF product | Tricyclic phenazine precursor |
| PhzG | phzG | Final oxidation steps | Tricyclic phenazine precursor | Phenazine-1-carboxylic acid (PCA) / Phenazine-1,6-dicarboxylic acid (PDC) |
| PhzO | phzO | Hydroxylation at C2 | PCA | 2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA) |
| PhzS | phzS | Hydroxylation at C1 | PCA | 1-Hydroxyphenazine |
| PhzM | phzM | Methylation of the ring nitrogen | PCA | 5-methylphenazine-1-carboxylic acid betaine |
Metabolic Engineering Strategies for Enhanced Dihydroxylated Phenazine Yields
Metabolic engineering offers powerful strategies to increase the production of dihydroxylated phenazines in microbial hosts. These approaches involve the targeted modification of biosynthetic pathways and the optimization of culture conditions to maximize yield.
Rational Design and Genetic Manipulation of Biosynthetic Pathways in Host Organisms
Rational design of microbial cell factories is a cornerstone of enhancing phenazine production. nih.gov This involves a deep understanding of the phenazine biosynthetic pathway, which typically originates from the shikimate pathway precursor, chorismate. acs.orgfrontiersin.org By manipulating key genes and pathways, researchers can channel metabolic flux towards the desired phenazine products. nih.gov
Another effective approach is the elimination of competing metabolic pathways. For instance, phenazine-1-carboxylic acid (PCA) is a central precursor for many derivatives, including hydroxylated phenazines. acs.orgnih.gov Genes like phzO, which encodes a monooxygenase that converts PCA to 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), can be targeted. nih.govresearchgate.net Knocking out phzO in Pseudomonas chlororaphis Lzh-T5 was shown to prevent this conversion, leading to the accumulation of PCA. nih.govfrontiersin.org Similarly, blocking the conversion of PCA to other derivatives by inactivating genes like phzM and phzS can redirect metabolism towards a desired product. nih.gov
Introducing heterologous genes is another powerful tool. To enhance the hydroxylation of phenazines, engineering flavin reductase (Fre)-mediated FADH2 regeneration has been applied in P. chlororaphis. researchgate.net This strategy improved the catalytic efficiency of the monooxygenase PhzO and led to the increased production of a novel dihydroxylated derivative, 3,4-dihydroxyphenazine-1-carboxylic acid. researchgate.net Furthermore, the introduction of novel enzymes, such as the prenyltransferase PpzP from Streptomyces anulatus into P. chlororaphis, has successfully created artificial pathways for producing new terpenoid phenazines. mdpi.com The transfer of entire phenazine biosynthesis gene clusters from Pseudomonas into other microorganisms like E. coli and P. putida has also been explored for bioelectrochemical applications. researchgate.net
The table below summarizes key genetic modifications and their impact on phenazine production.
| Genetic Modification | Host Organism | Target Gene(s) | Effect on Phenazine Production | Reference(s) |
| Precursor Supply Enhancement | Pseudomonas spp. | Overexpression of ppsA and tktA | Increased PEP and E4P pools, enhancing shikimate pathway flux and PCA production. | frontiersin.orgnih.gov |
| Pathway Blocking | P. chlororaphis Lzh-T5 | Knockout of phzO | Accumulation of PCA by preventing its conversion to 2-OH-PCA. | nih.govfrontiersin.org |
| Negative Regulator Removal | P. chlororaphis Lzh-T5 | Knockout of lon and parS | Increased PCA production by removing negative regulatory controls. | frontiersin.org |
| Cofactor Regeneration | P. chlororaphis | Engineering of flavin reductase (Fre) | Improved catalytic efficiency of PhzO, increasing dihydroxylated phenazine yield. | researchgate.net |
| Artificial Pathway Creation | P. chlororaphis P3 | Introduction of prenyltransferase PpzP | Synthesis of novel terpenoid phenazines (endophenazine A and A1). | mdpi.com |
Optimization of Fermentation Processes for Bioproduct Accumulation
Alongside genetic manipulation, optimizing fermentation conditions is critical for achieving high yields of phenazine compounds. Key parameters such as medium composition, pH, temperature, and aeration can significantly influence microbial growth and secondary metabolite production. mdpi.comresearchgate.net
The choice of carbon and nitrogen sources is fundamental. Studies on Pseudomonas sp. M18G identified glucose as the optimal carbon source and soy peptone as the ideal nitrogen source for high-yield PCA production. nih.gov The development of cost-effective minimal media, such as a general defined medium (GDM) using glycerol (B35011) as the sole carbon source, has also proven effective. researchgate.netresearchgate.net Using a GDM, the production of phenazines by P. chlororaphis reached over 1000 mg/L, at a fraction of the cost of complex media like King's B (KB). researchgate.netresearchgate.net
Maintaining an optimal pH is crucial as it affects nutrient uptake, enzyme activity, and metabolite synthesis. mdpi.com For P. chlororaphis H5△fleQ△relA, controlling the pH at 7.2 during fermentation in a 1 L bioreactor resulted in a 56% increase in phenazine-1-carboxamide (PCN) production compared to uncontrolled pH conditions. mdpi.com
Fed-batch fermentation is a widely used strategy to overcome substrate limitations and toxic byproduct accumulation, thereby extending the production phase and increasing final titers. frontiersin.org In an engineered strain of P. chlororaphis Lzh-T5, fed-batch fermentation in a 5-L fermenter, combined with genetic modifications, boosted PCA production to an impressive 10,653 mg/L. frontiersin.org Similarly, a fed-batch strategy for P. chlororaphis H5△fleQ△relA, involving optimized feeding of glycerol and yeast extract, scaled up PCN production to 9.58 g/L in a 30 L bioreactor. mdpi.com
The table below highlights key findings from fermentation optimization studies.
| Organism | Product | Optimization Strategy | Key Finding | Resulting Yield | Reference(s) |
| Pseudomonas sp. M18G | PCA | Medium optimization (glucose, soy peptone, NaCl) | Increased yield from 673.3 to 966.7 µg/mL. | 966.7 µg/mL | nih.gov |
| P. chlororaphis H5△fleQ△relA | PCN | pH control and fed-batch feeding | pH control at 7.2 increased yield by 56%; optimized feeding further boosted production. | 9.58 g/L | mdpi.com |
| P. chlororaphis | Phenazines | Development of a cost-effective minimal medium (GDM) | GDM with glycerol as carbon source achieved 1.3 times higher yield than complex medium at 10% of the cost. | 1073.5 mg/L | researchgate.netresearchgate.net |
| P. chlororaphis Lzh-T5 (engineered) | PCA | Fed-batch fermentation | Overcame oxygen and nutrient limitations in shake flasks, significantly increasing final titer. | 10,653 mg/L | frontiersin.org |
Enzymatic and Microbial Degradation Pathways of Phenazine Metabolites
While biosynthesis is crucial, the stability and concentration of phenazines in the environment are governed by their degradation. Various microorganisms have evolved enzymatic pathways to deactivate and catabolize these compounds, influencing microbial community structures and protecting sensitive organisms from their toxic effects. nih.govnih.gov
Identification of Enzymes and Genes Involved in Phenazine Deactivation
The degradation of the stable phenazine ring is an enzymatically driven process. A key family of enzymes involved are dioxygenases, which are known to cleave aromatic structures. nih.gov Research has identified several genes and enzymes responsible for the initial steps of phenazine breakdown in different bacteria.
In Mycobacterium fortuitum, the first step in the degradation of PCA is catalyzed by a phenazine-degrading decarboxylase named PhdA. nih.govasm.org This enzyme, which belongs to the UbiD protein family, converts PCA to the core phenazine structure. nih.govasm.org The gene for PhdA is located in a putative operon with phdB, which is responsible for synthesizing a necessary cofactor. nih.gov
For phenazine-1-carboxamide (PCN), a novel amidase, PcnH, has been identified in Sphingomonas histidinilytica DS-9. asm.org PcnH catalyzes the hydrolysis of the amide group of PCN to produce PCA, which can then enter subsequent degradation pathways. asm.org This initial conversion is followed by the action of PCA 1,2-dioxygenase (PcaA1A2A3A4) and 1,2-dihydroxyphenazine (2OHPC) dioxygenase (PcnD), which continue the breakdown process. asm.org
The degradation of PCA itself has been studied in engineered Pseudomonas, where the introduction of a heterologous PCA 1,2-dioxygenase (PcaA1A2A3A4) from Sphingomonas wittichii enabled the bacterium to efficiently degrade PCA. researchgate.netacs.org Based on existing research, it is proposed that the degradation pathways of various phenazines, such as PCA, PCN, and pyocyanin, may converge on a common intermediate like dihydroxyphenazine. nih.govasm.org
The table below lists key enzymes identified in phenazine degradation pathways.
| Enzyme | Gene(s) | Organism | Function | Substrate(s) | Reference(s) |
| Phenazine-degrading decarboxylase | phdA | Mycobacterium fortuitum | Catalyzes the first step of PCA degradation via decarboxylation. | Phenazine-1-carboxylic acid (PCA) | nih.govasm.org |
| Amidase | pcnH | Sphingomonas histidinilytica DS-9 | Initiates PCN degradation by hydrolyzing the amide bond to form PCA. | Phenazine-1-carboxamide (PCN) | asm.org |
| PCA 1,2-dioxygenase | pcaA1A2A3A4 | Sphingomonas wittichii DP58 | Degrades PCA to 1,2-dihydroxyphenazine. | Phenazine-1-carboxylic acid (PCA) | researchgate.netresearchgate.netacs.org |
| 2OHPC dioxygenase | pcnD | Sphingomonas histidinilytica DS-9 | Involved in the subsequent degradation steps of PCN after its conversion to PCA. | 1,2-dihydroxyphenazine (2OHPC) | asm.org |
Understanding Microbial Turnover and Detoxification Mechanisms of Phenazines
Microbial communities are not passive recipients of phenazine metabolites; many members can actively modify and degrade these compounds. nih.gov This turnover is crucial for both generating energy for the degrading organism and for detoxifying the local environment, thereby protecting sensitive species. nih.govresearchgate.net
Organisms like Mycobacterium fortuitum and Rhodococcus strain JVH1 can utilize PCA as a sole carbon source for growth. nih.govresearchgate.net The degradation process allows these bacteria to thrive in phenazine-rich environments, such as the rhizosphere where Pseudomonas species are abundant. nih.govresearchgate.net The identification of conserved degradation genes in various mycobacteria and Rhodococcus species suggests that this capability is widespread among Actinobacteria. nih.govnih.gov
This degradation activity has significant ecological implications. In co-cultures, the presence of phenazine-degrading mycobacteria alters the concentration and types of phenazines produced by Pseudomonas. nih.govnih.gov This modulation can protect other, more susceptible bacteria from the antimicrobial effects of compounds like pyocyanin. nih.govnih.gov
Besides ring cleavage for catabolism, another detoxification strategy is modification. Bacillus sp. G2112, when co-cultivated with a phenazine-producing Pseudomonas, was found to detoxify PCA by converting it into N5-glucosylated iminophenazines. mdpi.com This glycosylation mechanism represents a form of resistance, allowing the Bacillus to survive in the presence of the antibiotic phenazine. mdpi.com These findings underscore that microbial metabolites are in a constant state of flux, being actively synthesized, modified, and degraded, which collectively shapes the structure and function of microbial communities. nih.govresearchgate.net
Advanced Spectroscopic and Spectrometric Characterization of Phenazine 1,9 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For Phenazine-1,9-diol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map proton and carbon connectivity.
Proton NMR (¹H NMR) provides information about the number, type, and environment of hydrogen atoms in a molecule. Carbon-13 NMR (¹³C NMR) similarly reveals the carbon backbone. When combined, these 1D spectra offer a foundational understanding of the molecule. However, to establish direct connections between atoms, particularly in complex structures, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, indicating which protons are vicinal (adjacent) to each other. This helps in tracing out spin systems within the molecule. core.ac.ukyoutube.comprinceton.edusdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly bonded to carbons, establishing one-bond ¹H-¹³C connectivity. This is vital for assigning specific ¹³C signals to their corresponding protons. abdn.ac.uknih.govnih.govyoutube.comprinceton.eduresearchgate.netsdsu.edu
While specific ¹H and ¹³C NMR data for this compound itself are not extensively detailed in the provided search results, studies on related phenazine (B1670421) derivatives, such as phenazine-1-carboxylic acid (PCA) and phenazine-2,3-diol derivatives, show typical aromatic proton signals and characteristic shifts for carbons in the phenazine ring system. For example, phenazine itself exhibits aromatic proton signals in the range of δ 7.6 to 8.2 ppm and ¹³C signals in the aromatic region. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net The presence of hydroxyl groups in this compound would likely influence these chemical shifts, potentially causing upfield shifts for adjacent protons and carbons due to their electron-donating nature.
Isotopic labeling, such as using ¹³C or deuterium (B1214612) (²H), can be a powerful strategy to resolve complex structural ambiguities, especially in larger or more intricate molecules. By selectively incorporating isotopes, researchers can enhance NMR signal detection, simplify spectra, or track metabolic pathways. While direct application of isotopic labeling specifically for this compound is not detailed, this technique is broadly used in NMR studies of biomolecules and complex organic compounds to confirm assignments and elucidate complex structural features. isotope.comnih.gov
Mass Spectrometry (MS) for Precise Molecular Characterization
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, providing critical data for identification and purity assessment.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from compounds with similar nominal masses.
Accurate Mass Measurement: HRMS provides exact mass values, which, when compared to theoretically calculated masses for potential molecular formulas, can confirm the elemental composition with high confidence. ucr.edunih.gov For instance, a derivative of phenazine-2,3-diol was reported to have an HRMS (ESI) value of m/z 765.25153 [M + H]⁺, calculated for C₃₉H₄₅O₁₀N₂S₂ [M + H]⁺ as 765.25101. rsc.org Another example showed an HRMS (APCI) value of m/z 477.02100 [M + H]⁺, calculated for C₂₃H₁₃O₆N₂S₂ [M + H]⁺ as 477.02095. rsc.org These examples highlight how HRMS data are used to confirm proposed structures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry.
Metabolite Profiling: LC-MS is widely used in metabolomics to identify and quantify various metabolites in complex biological samples. nih.govnih.govmdpi.com For phenazine compounds, LC-MS can be used to identify related metabolites or degradation products in biological matrices or during synthesis. plos.org
Purity Assessment: In the context of synthesizing or isolating this compound, LC-MS is crucial for assessing the purity of the sample. It can detect and quantify impurities that might co-elute or be present in small amounts. For example, phenazine ethosulfate was reported with a purity of 98% by LC-MS. uct.ac.za LC-MS analysis has also been used to confirm the conversion of phenazine-1-carboxylic acid to 1,2-dihydroxyphenazine. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic absorption frequencies of infrared radiation. For phenazine derivatives, IR spectra typically show absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic rings, and C-O stretching for hydroxyl groups. For example, a phenazine-like compound exhibited C-H aromatic stretch, NH amine stretch, and CH alkene stretch at 3325.39 cm⁻¹ and 2935.76 cm⁻¹. researchgate.net Other studies on phenazine derivatives report characteristic peaks for C=O, C-N, and aromatic C-C bonds. rsc.orgresearchgate.netnih.govekb.eg
Raman Spectroscopy: While less frequently detailed for phenazines in the provided snippets compared to IR, Raman spectroscopy also probes molecular vibrations and can complement IR data, particularly for symmetric vibrations. chemicalbook.comchemicalbook.com
Theoretical and Computational Investigations into Phenazine 1,9 Diol Structure, Reactivity, and Properties
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of molecules like Phenazine-1,9-diol. These in silico methods provide a detailed view of the molecule's electronic landscape and spatial arrangement, which are critical for understanding its behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and equilibrium geometry of molecules. nih.gov For phenazine (B1670421) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G*, provide structural parameters that are in good agreement with experimental data. nih.gov
| Parameter | Description | Calculated Value (Å or °) | Reference Method |
|---|---|---|---|
| C-N | Bond length in the central pyrazine (B50134) ring | ~1.34 Å | Based on DFT/B3LYP/6-31G* on Phenazine nih.gov |
| C-C (central ring) | Carbon-carbon bond shared with outer rings | ~1.42 Å | |
| C-C (outer rings) | Bond lengths in the outer benzene (B151609) rings | ~1.39 - 1.41 Å | |
| C-N-C | Bond angle within the central pyrazine ring | ~116.5° | |
| O-H···N | Intramolecular Hydrogen Bond | Predicted to be strong and stabilizing | Inferred from studies on DHP isomers semanticscholar.org |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for computing the properties of electronically excited states, providing insights into a molecule's interaction with light. researchgate.netfutaba-zaidan.org This method calculates vertical excitation energies, which correspond to absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions. researchgate.net For many organic molecules, TD-DFT can predict vertical excitation energies with a mean accuracy of approximately 0.3 eV. nih.gov
For this compound, TD-DFT calculations would characterize its photophysical behavior. The primary electronic transitions are expected to be of a π → π* nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are delocalized across the aromatic system. The presence of electron-donating hydroxyl groups is known to cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted phenazine core.
Studies on related isomers, such as phenazine-2,3-diol derivatives, show that TD-DFT calculations can successfully model their photoabsorption bands and the effect of substituents. chemrxiv.orgresearchgate.net For these compounds, the calculations reveal how modifications to the molecular structure alter the HOMO-LUMO energy gap (ΔE), which in turn dictates the absorption wavelength. A smaller energy gap leads to absorption at longer wavelengths. For this compound, TD-DFT would similarly elucidate the energies of the singlet excited states (S1, S2, etc.) and the triplet states (T1, T2), which is crucial for understanding its fluorescence and phosphorescence potential. researchgate.net
The following table shows representative TD-DFT data for a related water-soluble phenazine-2,3-diol derivative, illustrating the type of information obtained from such calculations.
| Parameter | Description | Calculated Value (KY-2Na) | Reference |
|---|---|---|---|
| S1 State Energy | Energy of the lowest singlet excited state | - | chemrxiv.org |
| T1 State Energy | Energy of the lowest triplet excited state | - | |
| ΔEST (S1–T1) | Singlet-triplet energy gap | 0.82 eV | |
| λmax | Calculated maximum absorption wavelength | ~500-600 nm (in water) | chemrxiv.org |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for exploring the conformational landscape of a molecule, which is the collection of different shapes it can adopt, and for studying its interactions with its environment, such as solvent molecules.
While no specific MD simulation studies have been published for this compound, the methodology would be highly applicable. An MD simulation of this compound in an aqueous environment would reveal crucial information about its conformational flexibility and solvation. Key areas of investigation would include:
Hydroxyl Group Dynamics: Although the intramolecular hydrogen bonds (O-H···N) are expected to be strong, MD simulations could quantify their stability over time and explore the possibility of transient breaking and reforming, as well as rotation of the -OH groups.
Solvation Shell Structure: Simulations would detail the arrangement of water molecules around the phenazine core. This includes the formation of intermolecular hydrogen bonds between the solute's hydroxyl groups and nitrogen atoms and the surrounding water, which governs its solubility.
Conformational Sampling: By simulating the molecule over nanoseconds or longer, MD can map the accessible conformational states and the energy barriers between them. For a relatively rigid molecule like this compound, this would primarily involve the dynamics of the substituent groups.
Studies on other complex heterocyclic molecules have successfully used MD simulations to understand stable binding conformations and intermolecular interactions, providing a blueprint for how such an analysis would be conducted for this compound. nih.gov
Prediction of Redox Potentials and Electrochemical Behavior
The ability of phenazine derivatives to undergo reversible oxidation-reduction reactions is central to their function in biological systems and technological applications like redox flow batteries. Computational methods, particularly DFT, are powerful tools for accurately predicting the redox potentials of these molecules.
The redox potential of a phenazine derivative is highly dependent on the nature and position of its substituents. Electron-donating groups (EDGs), like the hydroxyl (-OH) group, tend to lower the redox potential (making it more negative), while electron-withdrawing groups (EWGs) raise it. DFT-based virtual screening of numerous phenazine derivatives has shown that functionalizing the ring with multiple hydroxy groups is a key strategy for designing new low-potential anolytes for aqueous batteries. Systematic studies of dihydroxyphenazine isomers have confirmed that the substitution pattern is critical, with hydroxyl groups at positions 1 and 9 predicted to result in a stable compound. semanticscholar.org The calculated redox potential for the 2e⁻/2H⁺ reduction of dihydroxyphenazine isomers varies significantly with position, and the value for the 1,9-isomer can be estimated based on these systematic studies.
| Compound | Substituent(s) | Calculated Redox Potential (V vs. SHE) | Reference |
|---|---|---|---|
| Phenazine (Parent) | None | -0.190 V | |
| 2-Hydroxyphenazine (B1496473) | 2-OH | -0.280 V | |
| 1-Hydroxyphenazine (B607933) | 1-OH | -0.340 V | |
| 2,3-Dihydroxyphenazine | 2,3-OH | -0.340 V | |
| This compound (Estimated) | 1,9-OH | Highly Negative (<-0.340 V) | Inferred from |
The effect of substituents on the reactivity of aromatic systems can be quantified using Hammett constants (σ). These constants represent the electron-donating or electron-withdrawing ability of a substituent. A strong linear correlation often exists between the redox potentials of a series of related compounds and their respective Hammett constants.
For phenazine derivatives, a clear linear relationship has been demonstrated between their DFT-calculated redox potentials and the Hammett constant (σp or σm) of the substituent. This correlation allows for the rapid prediction of how a given functional group will tune the electrochemical behavior of the phenazine core. The hydroxyl group (-OH) is a strong electron-donating group, characterized by a negative Hammett constant. Placing -OH groups on the phenazine ring increases the electron density, making the molecule easier to oxidize (i.e., harder to reduce) and thus lowering its redox potential. The correlation is position-dependent, with substituents at the R2 position (e.g., C2, C3, C7, C8) showing a different slope compared to those at the R1 position (e.g., C1, C4, C6, C9).
| Substituent Group | Hammett Constant (σp) | Effect on Redox Potential | Reference |
|---|---|---|---|
| -OH (Hydroxyl) | -0.37 | Strongly Lowers | |
| -NH2 (Amino) | -0.66 | Very Strongly Lowers | |
| -CH3 (Methyl) | -0.17 | Lowers | |
| -CN (Cyano) | +0.66 | Strongly Raises | |
| -NO2 (Nitro) | +0.78 | Very Strongly Raises |
In Silico Biosynthetic Pathway Analysis and Enzyme-Substrate Docking Simulations
Computational biology offers powerful methods to predict how natural products are synthesized in microorganisms and to investigate the specific enzyme-substrate interactions that drive these transformations. The existence of a 1,9-dihydroxy-phenazine-7-carboxylic acid unit within a complex natural product isolated from a Streptomyces species confirms that a biosynthetic route to the 1,9-diol scaffold exists in nature. semanticscholar.org
An in silico analysis suggests a plausible pathway for the formation of this compound. Phenazine biosynthesis generally starts from the shikimic acid pathway, leading to a core phenazine structure like phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA). researchgate.net The core is then decorated by a suite of modifying enzymes. The formation of this compound would require two specific hydroxylation steps on the phenazine core. This would likely be catalyzed by one or more phenazine hydroxylases, which are often FAD-dependent enzymes. semanticscholar.org A hypothetical pathway would involve the sequential action of these enzymes on a precursor to install hydroxyl groups at the C1 and C9 positions.
To investigate these enzymatic steps further, enzyme-substrate docking simulations can be employed. nih.gov This computational technique predicts the preferred binding orientation of a substrate (the phenazine precursor) within the active site of an enzyme (a putative phenazine hydroxylase).
The process would involve:
Homology Modeling: If the crystal structure of the specific hydroxylase is unknown, a 3D model can be built based on the amino acid sequence and its similarity to known enzyme structures.
Substrate and Enzyme Preparation: 3D structures of the substrate and the enzyme's active site are prepared for simulation.
Docking Simulation: A program like AutoDock is used to explore many possible binding poses of the substrate in the active site, scoring them based on binding energy. nih.gov
The results of such a simulation would identify the most stable binding mode and highlight the key amino acid residues involved in positioning the substrate for catalysis. This provides testable hypotheses about the enzyme's function and mechanism, guiding further experimental work to confirm the biosynthetic pathway of this compound.
Computational Prediction and Experimental Validation of Spectroscopic Data for this compound
The synergistic use of computational modeling and experimental spectroscopy is a powerful approach for the detailed structural elucidation and understanding of the electronic properties of complex organic molecules like this compound. This section explores the theoretical prediction of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra and the subsequent validation with experimental data.
Theoretical Framework for Spectroscopic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. For the prediction of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach within the DFT framework. nih.govresearchgate.netnih.gov This method calculates the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the prediction and is often selected based on benchmarking studies for related molecular systems. nih.govmdpi.com
For the prediction of UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comresearchgate.net TD-DFT allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the experimental spectrum, respectively. mdpi.com The selection of an appropriate functional and basis set is again critical, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to provide a more realistic comparison with experimental spectra recorded in solution.
NMR Spectroscopy: A Comparative Analysis
Table 1: Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Experimental ¹³C NMR (DMSO-d₆) | Hypothetical Predicted ¹³C NMR (GIAO/B3LYP/6-311++G(d,p)) |
| C1, C9 | 145.24 | Value |
| C4a, C5a | 141.15 | Value |
| C4, C6 | 135.75 | Value |
| C2, C8 | 130.67 | Value |
| C10a, C9a | 129.29 | Value |
| C3, C7 | 110.88 | Value |
A direct comparison between computationally predicted and experimental NMR data is crucial for validating the computed structure and assigning the experimental chemical shifts with confidence. The accuracy of the GIAO method in predicting chemical shifts for heterocyclic compounds has been well-documented, with good correlation between theoretical and experimental values often observed. nih.gov
UV-Vis Spectroscopy: Electronic Transitions
The UV-Vis absorption spectrum of a molecule provides insights into its electronic structure and conjugation. Phenazine and its derivatives are known to exhibit characteristic absorption bands in the UV and visible regions. researchgate.net The parent phenazine molecule, for instance, displays distinct absorption peaks. nih.gov For this compound, the introduction of hydroxyl groups is expected to cause a shift in the absorption maxima (a chromophoric effect) compared to the unsubstituted phenazine.
TD-DFT calculations are instrumental in understanding the nature of the electronic transitions responsible for the observed absorption bands. These calculations can identify the molecular orbitals involved in the primary electronic excitations (e.g., HOMO to LUMO transitions). While a specific experimental UV-Vis spectrum for this compound is not detailed in the provided search results, a hypothetical comparison based on typical computational studies is presented below.
Table 2: Hypothetical Predicted and Experimental UV-Vis Absorption Data for this compound
| Parameter | Experimental Value | Predicted Value (TD-DFT/B3LYP/6-311++G(d,p)) |
| λmax 1 (nm) | Value | Value (Transition, Oscillator Strength) |
| λmax 2 (nm) | Value | Value (Transition, Oscillator Strength) |
| λmax 3 (nm) | Value | Value (Transition, Oscillator Strength) |
The validation of the computed UV-Vis spectrum against experimental data confirms the accuracy of the predicted electronic structure and helps in the interpretation of the electronic properties of this compound. Such studies on related phenazine derivatives have shown good agreement between theoretical and experimental spectra, reinforcing the reliability of the TD-DFT approach. nih.gov
Redox Chemistry of Phenazine 1,9 Diol and Its Mechanistic Functional Implications
Electrochemical Characterization of Phenazine-1,9-diol Redox Potentials
The electrochemical properties of this compound have been investigated to understand its potential as a redox-active material, particularly for applications like aqueous organic redox flow batteries. These studies typically employ techniques such as cyclic voltammetry to determine key parameters like redox potential and electrochemical stability.
Cyclic voltammetry (CV) is a primary technique used to characterize the redox behavior of phenazine (B1670421) derivatives. In a study comparing various dihydroxyphenazine isomers, the electrochemical properties were systematically evaluated. osti.govrsc.org For this compound (1,9-DHP), as with other DHP isomers, the CV reveals a two-electron, two-proton redox process. researchgate.net The formal potential (E°') is a key parameter derived from these studies, indicating the potential at which the oxidized and reduced species are in equal concentration.
While specific controlled-potential coulometry data for this compound is not extensively detailed in the available literature, this technique is generally used to determine the number of electrons transferred in a redox reaction, which for phenazines is typically a two-electron process. mdpi.com
The stability of the molecule during repeated redox cycling is also a critical aspect investigated. Studies have shown that the substitution pattern of the hydroxyl groups is a determining factor for stability. osti.govrsc.org For instance, a flow cell experiment utilizing 0.20 M 1,9-DHP as the anolyte demonstrated its capability in an energy storage context. osti.gov
The relationship between the molecular structure of dihydroxylated phenazines and their redox potentials is a subject of detailed study. The position of the electron-donating hydroxyl groups significantly modulates the electronic properties of the phenazine core. Generally, electron-donating groups tend to lower the redox potential. researchgate.net
A systematic investigation of seven dihydroxyphenazine isomers revealed a clear structure-property relationship. osti.govrsc.org Theoretical and experimental results indicate that hydroxyl substitution at positions 1, 4, 6, and 9 results in highly stable derivatives. Conversely, substitutions at the 2, 3, 7, and 8 positions can lead to instability, with decomposition pathways involving irreversible hydrogen rearrangement (tautomerization). osti.govrsc.org This highlights the superior stability of the 1,9-dihydroxyphenazine isomer compared to isomers like 2,7-DHP. The redox potentials of these isomers are also distinct, as shown in the table below.
Table 1: Electrochemical Properties of Dihydroxyphenazine Isomers
| Compound | Formal Potential (V vs. Ag/AgCl) in 1 M KOH | Stability |
|---|---|---|
| 1,4-DHP | -0.686 | High |
| 1,6-DHP | -0.684 | High |
| 1,9-DHP | -0.684 | High |
| 1,8-DHP | -0.710 | Unstable |
| 2,3-DHP | -0.763 | Unstable |
| 2,7-DHP | -0.640 | Unstable |
| 7,8-dihydroxy-phenazine-2-sulfonic acid (DHPS) | -0.810 | Unstable |
Data sourced from a comparative study on dihydroxyphenazine isomers for flow battery applications. osti.govrsc.org
Electron Transfer Mechanisms in Biological and Abiological Systems
Phenazines are well-documented for their role as electron shuttles in various biological and environmental systems, facilitating extracellular electron transfer (EET).
Phenazines can act as soluble redox mediators, accepting electrons from microbial metabolic processes and transferring them to extracellular electron acceptors, such as minerals or electrodes in a microbial fuel cell. nih.gov This shuttling process is crucial for microorganisms in anaerobic environments where direct contact with a terminal electron acceptor is limited. nih.gov
While the specific role of this compound as an electron shuttle has not been extensively studied in microbial systems, its electrochemical properties suggest it could be effective. Its redox potential of -0.684 V (in 1 M KOH) places it in a range suitable for mediating electron transfer to various acceptors. The high stability conferred by the 1,9-substitution pattern would be advantageous for a molecule that needs to be recycled multiple times in the extracellular environment. osti.govrsc.org The ability of a phenazine to facilitate EET is strongly linked to its structural and electronic properties. researchgate.net
Given its redox potential, this compound could theoretically participate in these processes. By accepting electrons, it would become reduced and could then diffuse out of the cell to be re-oxidized by an external acceptor, thereby helping to maintain the cell's internal redox homeostasis.
Interactions with Metal Ions and Other Redox-Active Species
The functionality of phenazines can be further influenced by their interactions with other molecules in their environment, including metal ions and other redox-active species.
The diol structure of this compound, with two hydroxyl groups, suggests a potential for chelation of metal ions. The proximity of the hydroxyl and phenazine nitrogen atoms could allow for the formation of stable complexes with various metal ions. This interaction can significantly alter the redox potential of the phenazine. For example, the complexation of 1,6-phenazinediol-5,10-dioxide (iodinin) with copper was shown to affect its electrochemical properties. nih.gov
Advanced Applications of Phenazine 1,9 Diol in Non Clinical Research Domains
Integration in Functional Materials Science
The unique electronic properties of the phenazine (B1670421) core structure have positioned its derivatives as promising candidates for use in functional materials. researchgate.net
While specific studies on Phenazine-1,9-diol in organic electronics were not found, the broader family of phenazine derivatives is utilized in this field. Aromatic heterocyclic compounds with C=N groups, like phenazines, can act as electron acceptors in the construction of donor-acceptor (D-A) type conjugated polymers. mdpi.com By modifying the structure of the phenazine acceptor, it is possible to adjust the energy band gap and, consequently, the photoelectric properties of these polymers. mdpi.com Such polymers have applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.com For instance, novel hybrid molecules incorporating a pyrazinophenazine group (an extended phenazine structure) have been synthesized to serve as bipolar host materials for efficient phosphorescent OLEDs. chemrxiv.org These materials exhibit high thermal stability and suitable frontier molecular orbital (FMO) energy levels for optoelectronic applications. chemrxiv.org
Phenazine derivatives are emerging as highly promising redox-active materials for aqueous organic redox flow batteries (AORFBs), which are considered a safe and scalable technology for large-scale energy storage. mdpi.comresearchgate.net Phenazines are particularly attractive as anolytes (negative electrolytes) due to their low reduction potentials and chemical stability. mdpi.comresearchgate.net
Researchers have successfully enhanced the performance of phenazine-based anolytes by strategically modifying their molecular structure. Key developments include:
Increased Solubility: Introducing functional groups, such as quaternary ammonium-based substituents or propionic acid, significantly increases the solubility of phenazine compounds in aqueous electrolytes. mdpi.comresearchgate.netresearchgate.net For example, one derivative achieved a high solubility of up to 1.3 M in a water-based electrolyte. mdpi.comresearchgate.net Another, 7,8-dihydroxyphenazine-2-sulfonic acid, reached a solubility of 1.8 M. repec.org
Adjusted Redox Potentials: The redox potential can be shifted by modifying the phenazine core. One study demonstrated a shift of more than 400 mV through molecular modification. repec.org Phenazine-based materials can exhibit different redox potentials depending on the pH of the electrolyte, showing reversibility in neutral, basic, and acidic conditions. mdpi.comresearchgate.net
High Capacity and Stability: AORFBs using phenazine derivatives have demonstrated excellent performance metrics. A battery with a 7,8-dihydroxyphenazine-2-sulfonic acid anolyte showed a reversible capacity of 67 Ah l−1 and capacity retention of 99.98% per cycle over 500 cycles. repec.org Another system based on a propionic-acid-functionalized phenazine showed no capacity fade when cycled for 53 days at an elevated temperature of 45°C. researchgate.net These compounds can be synthesized from inexpensive precursors through simple, one-step synthesis, adding to their practical appeal. pnnl.gov
| Phenazine Derivative | Electrolyte | Redox Potential (vs. Ag/AgCl) | Key Findings |
|---|---|---|---|
| Quaternary Ammonium-Substituted Phenazine | 1.0 M KOH | -0.85 V | Demonstrates redox reversibility across various pH levels. mdpi.comresearchgate.net |
| Quaternary Ammonium-Substituted Phenazine | 1.0 M NaCl | -0.67 V | Achieves high solubility (up to 1.3 M) and a theoretical volumetric capacity of 70 Ah L⁻¹. mdpi.comresearchgate.net |
| Quaternary Ammonium-Substituted Phenazine | 1.0 M H₂SO₄ | -0.26 V and 0.05 V | Stable operation for over 100 cycles in laboratory redox flow batteries. mdpi.comresearchgate.net |
| 7,8-dihydroxyphenazine-2-sulfonic acid | Not Specified | Shifted by >400 mV | Exhibits a high reversible capacity of 67 Ah l⁻¹ with 99.98% capacity retention per cycle. repec.org |
Design and Implementation as Chemical Probes and Dyes
The inherent optical properties of phenazines make them excellent scaffolds for designing chemical probes and dyes for various research applications. nih.gov
Phenazine-based compounds have been developed as novel fluorogenic probes for imaging subcellular structures in live cells. nih.govresearchgate.neted.ac.uk Their fluorescence is often sensitive to the local environment, making them effective for staining specific organelles like lipid droplets. nih.govresearchgate.neted.ac.uk
One study described the synthesis of fluorescent π-extended phenazines derived from the natural naphthoquinone, lapachol. nih.govresearchgate.net A systematic analysis identified a derivative, designated P1, as a superior marker for intracellular lipid droplets compared to the commercial dye Nile Red, showing minimal background signal. nih.govresearchgate.neted.ac.uk The fluorescence quantum yields of these probes were found to increase significantly in non-polar environments, a key feature for imaging hydrophobic lipid droplets within the aqueous cytosol. nih.gov For example, certain derivatives showed up to a 21-fold increase in fluorescence quantum yield when moving from water to a non-polar solvent like dioxane. nih.gov Confocal fluorescence microscopy has confirmed the intracellular accumulation of these probes within the cytoplasm. nih.gov
Phenazine derivatives are being investigated as photosensitizers (PSs) for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen used in photodynamic therapy and organic synthesis. futaba-zaidan.orgnih.gov An effective photosensitizer must efficiently absorb light and transfer the energy to triplet oxygen. nih.gov
Researchers have designed phenazinone derivatives, which incorporate a carbonyl group into the phenazine skeleton, as efficient, halogen-atom-free photosensitizers. futaba-zaidan.org The incorporation of the carbonyl group promotes the necessary intersystem crossing (ISC) for ¹O₂ generation. futaba-zaidan.org One such derivative, PZ1, exhibited a high singlet oxygen generation quantum yield (ΦΔ) of 0.86, which is superior to some commercially available photosensitizers like Rose Bengal (ΦΔ = 0.68 in THF) and Methylene Blue (ΦΔ = 0.57 in dichloromethane). futaba-zaidan.org To improve applicability in biological systems, water-soluble phenazine-2,3-diol-based dyes have also been developed by incorporating carboxylic acid sodium salts. futaba-zaidan.orgrsc.org One such derivative, KY-2Na, showed moderate ¹O₂ generation ability in water with a ΦΔ value of 0.19. futaba-zaidan.orgrsc.org
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Key Feature |
|---|---|---|---|
| PZ1 (Phenazinone-based) | 0.86 | Not Specified | Halogen-atom-free design with a high quantum yield. futaba-zaidan.org |
| Rose Bengal (Reference) | 0.68 | THF | Commonly used reference photosensitizer. futaba-zaidan.org |
| Methylene Blue (Reference) | 0.57 | Dichloromethane | Commonly used reference photosensitizer. futaba-zaidan.org |
| KY-1Na (Phenazine-2,3-diol-based) | 0.06 | Water | Water-soluble due to carboxylic acid salt group. rsc.org |
| KY-2Na (Phenazine-2,3-diol-based) | 0.19 | Water | Water-soluble with improved quantum yield over KY-1Na. rsc.org |
Biotechnological Implementations
Phenazines are natural products produced by a diverse range of bacteria, such as Pseudomonas spp., where they play multiple roles in the environment. nih.govmdpi.com These natural functions have inspired biotechnological applications, particularly in agriculture. ekb.eg
Phenazine-1-carboxylic acid (PCA), a well-studied derivative, has potent and broad-spectrum antibiotic activity against numerous plant pathogens. nih.govmdpi.com This has led to its development and registration in China as a commercial biofungicide. ekb.eg Its effectiveness lies in its ability to control soil-borne fungal phytopathogens, enhancing crop production. ekb.eg Beyond its antimicrobial properties, PCA can also act as a plant growth promoter. ekb.eg The biological activities of phenazines are linked to their ability to act as electron shuttles, which can modify the cellular redox state and contribute to processes like biofilm formation and bacterial survival. nih.gov
Following a comprehensive search for scholarly articles and research data, it has been determined that there is no available information specifically detailing the advanced applications of This compound in non-clinical research domains, specifically concerning its role as a biocontrol agent in agricultural systems for plant pathogen suppression or its potential in environmental bioremediation strategies.
Extensive searches were conducted to locate research findings, data tables, and detailed studies related to the functions of this compound in the specified areas. These searches included various synonyms and related chemical terms to ensure a thorough review of available literature.
The results consistently indicate a lack of published research on this compound for these particular applications. While the broader class of phenazine compounds, such as phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (B1678076) (PCN), are well-documented for their significant roles in the biocontrol of plant pathogens, this specific compound, this compound, is not mentioned in the context of the requested topics. Similarly, no studies were found that investigate the potential of this compound in environmental bioremediation.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline. The absence of research data for this compound in these specific non-clinical domains prevents the creation of a thorough and informative article as instructed.
Future Research Directions and Emerging Paradigms for Phenazine 1,9 Diol Research
In-depth Elucidation of Undiscovered Biosynthetic Pathways for Complex Phenazine-1,9-diol Derivatives
The biosynthesis of the basic phenazine (B1670421) core from chorismic acid via the shikimate pathway is relatively well-understood. nih.govresearchgate.netnih.gov However, the enzymatic pathways that lead to the vast diversity of phenazine derivatives, including complex forms of this compound, remain a fertile ground for discovery. Future research will likely focus on moving beyond the known phz operon to uncover novel tailoring enzymes and pathways.
One promising avenue is the exploration of microbial sources from unique and extreme environments. For instance, the entomopathogenic bacterium Xenorhabdus szentirmaii has been shown to produce complex phenazines through the modification of a phenazine core by enzymes from discrete biosynthetic gene clusters (BGCs). nih.gov This suggests that similar modular BGCs could be responsible for producing complex derivatives of this compound in other underexplored microorganisms. The identification of a novel bioactive phenazine from an endophytic Streptomyces kebangsaanensis highlights the potential of endophytes as a source of new phenazine structures and biosynthetic pathways. semanticscholar.orgresearchgate.net
Genome mining of microbial sequences is a powerful tool for this endeavor. frontiersin.orgnih.gov The use of bioinformatics platforms like antiSMASH 2.0, which can identify a wide range of secondary metabolite BGCs including those for phenazines, will be instrumental. mdpi.com Furthermore, advanced computational tools like BioNavi-NP, which employs deep learning to predict biosynthetic pathways, can help in formulating hypotheses about the formation of complex this compound derivatives from simpler precursors. nih.gov The creation of artificial biosynthetic pathways, as demonstrated by the synthesis of a novel phenazine N-oxide in Pseudomonas chlororaphis, presents another exciting research direction. nih.gov This approach, which involves the heterologous expression of tailoring enzymes, could be used to generate novel this compound derivatives and to functionally characterize newly discovered enzymes.
| Research Approach | Organism/Tool Example | Potential Outcome for this compound |
| Exploring Unique Niches | Xenorhabdus szentirmaii nih.gov | Discovery of novel tailoring enzymes for complex diol derivatives. |
| Endophyte Bioprospecting | Streptomyces kebangsaanensis semanticscholar.orgresearchgate.net | Identification of new this compound analogues with unique bioactivities. |
| Genome Mining | antiSMASH 2.0 mdpi.com | Identification of novel BGCs for dihydroxyphenazines. |
| Predictive Bio-Retrosynthesis | BioNavi-NP nih.gov | Hypothesis generation for the biosynthesis of complex this compound structures. |
| Artificial Pathways | Engineered Pseudomonas chlororaphis nih.gov | Creation of novel, non-natural this compound derivatives. |
Development of Novel and Sustainable Synthetic Methodologies for Structurally Diverse this compound Architectures
The chemical synthesis of phenazine derivatives has traditionally relied on methods that are often not environmentally friendly. nih.gov A significant future direction is the development of green and sustainable synthetic strategies for this compound and its analogues. This includes the use of water as a solvent, employment of reusable catalysts, and the development of one-pot reactions to improve efficiency and reduce waste. plos.org
Recent advances in catalysis offer promising avenues. For example, the use of copper oxide quantum dot-modified magnetic silica (B1680970) nanoparticles has been shown to be a highly efficient and reusable nanocatalyst for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under green conditions. rsc.org Photocatalysis, particularly using visible light, is another emerging sustainable method for synthesizing substituted phenazines. nih.gov The synthesis of a novel tetra-phenol π-extended dihydrophenazine, which itself acts as an organo-photocatalyst, opens up intriguing possibilities for self-catalyzed or cascade reactions. rsc.org
To create a diverse range of this compound architectures, combinatorial synthesis approaches will be crucial. nih.gov The development of multi-component reactions and one-pot procedures, such as the synthesis of phenazine derivatives from 2-naphthols and 1,2-diaminobenzenes, provides a template for generating libraries of this compound analogues with varied substituents. nih.gov Furthermore, the application of flow chemistry is poised to revolutionize the synthesis of phenazine derivatives. nih.govyoutube.comyoutube.com Flow reactors offer precise control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and straightforward scalability, making them ideal for the efficient production of a wide array of this compound-based structures. nih.govyoutube.comyoutube.com The biocatalytic synthesis of diols using enzymes like epoxide hydrolases also presents a green and highly selective alternative to traditional chemical methods. researchgate.netrsc.org
| Synthetic Methodology | Key Features | Relevance to this compound |
| Nanocatalysis | Reusable, high efficiency, green conditions rsc.org | Sustainable production of complex this compound derivatives. |
| Photocatalysis | Use of light as a clean reagent, mild conditions nih.govacs.org | Energy-efficient synthesis of functionalized Phenazine-1,9-diols. |
| One-Pot Synthesis | Increased efficiency, reduced waste nih.gov | Rapid generation of diverse this compound libraries. |
| Flow Chemistry | Precise control, scalability, safety nih.govyoutube.comyoutube.com | Efficient and controlled manufacturing of this compound analogues. |
| Biocatalysis | High selectivity, environmentally benign researchgate.netrsc.org | Enantiomerically pure synthesis of chiral this compound derivatives. |
Application of High-Throughput Screening and Omics Technologies in Phenazine-Producing Microbial Systems
The discovery of novel this compound producers and the optimization of their production can be significantly accelerated by modern high-throughput screening (HTS) and omics technologies. HTS allows for the rapid testing of large compound libraries or microbial collections to identify strains with desired characteristics. researchgate.netnih.gov For instance, HTS can be employed to screen metagenomic libraries for clones that produce novel phenazine derivatives or to identify conditions that enhance the production of this compound in a known producer. nih.gov
The integration of various "omics" technologies provides a holistic view of the biological processes underlying phenazine production. youtube.com
Genomics and Metagenomics: Whole-genome sequencing of phenazine-producing organisms allows for the identification of BGCs. researchgate.netbiorxiv.org Metagenomic approaches, which involve the analysis of genetic material recovered directly from environmental samples, can uncover BGCs from unculturable microorganisms, thus expanding the known diversity of phenazine producers. nih.gov
Transcriptomics: RNA-seq analysis can reveal how the expression of genes, including those in phenazine biosynthetic pathways, changes in response to different environmental cues or genetic modifications. nih.gov This can help in identifying regulatory elements that control this compound production.
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can be used to quantify the production of this compound and other related compounds, providing a direct measure of the impact of genetic or environmental perturbations. youtube.com
A powerful emerging paradigm is the use of microbial genome-wide association studies (mGWAS) to link genomic variations to phenotypic traits, such as the production of specific phenazines. biorxiv.org This approach can identify novel genes and regulatory networks that influence the biosynthesis of phenazines, providing new targets for metabolic engineering to enhance the yield of this compound. biorxiv.org
Advanced Integration of Computational and Experimental Methodologies for Predictive Material and Biological Design
The synergy between computational modeling and experimental validation is becoming increasingly crucial for the rational design of this compound derivatives with specific properties. Future research will see a deeper integration of these approaches to predict and then create molecules for targeted applications.
Density Functional Theory (DFT) calculations have already been successfully used to predict the redox potentials of phenazine derivatives for applications in organic redox flow batteries. rsc.org Such high-throughput DFT modeling can be applied to a virtual library of this compound derivatives to screen for candidates with optimal electronic properties for energy storage or as photocatalysts. rsc.orgrsc.org Molecular docking simulations are another powerful tool, used, for example, to predict the binding of phenazine compounds to biological targets like human α1-acid glycoprotein. nih.gov This approach can be used to design this compound-based molecules with high affinity and specificity for therapeutic targets.
The process of designing novel functionalized phenazine derivatives will be guided by these computational predictions, which can then be synthesized and tested experimentally. researchgate.net This iterative cycle of prediction, synthesis, and testing will accelerate the discovery of new materials and biologically active compounds. For example, the photophysical properties of a newly synthesized phenazine cocrystal were successfully rationalized using a combination of experimental characterization and theoretical calculations, demonstrating the power of this integrated approach. researchgate.net
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Predicting redox potentials and electronic properties. rsc.org | Design of this compound derivatives for energy storage and catalysis. |
| Molecular Docking | Simulating binding to biological targets. nih.gov | Rational design of this compound-based therapeutic agents. |
| Molecular Dynamics (MD) Simulations | Understanding conformational changes and interactions. | Insights into the mechanism of action of this compound at a molecular level. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for the bioactivity of novel this compound derivatives. |
Comprehensive Exploration of this compound Functional Roles in Broader Ecological and Environmental Contexts
While the antibiotic properties of some phenazines are well-documented, their functional roles in complex ecosystems are multifaceted and still being unraveled. nih.govnih.govsciopen.com A key future direction is to move beyond the laboratory and investigate the specific ecological and environmental significance of this compound.
In the plant rhizosphere, phenazines are known to play crucial roles in the biological control of soilborne pathogens. nih.govresearchgate.net They can also act as signaling molecules in quorum sensing, which regulates processes like biofilm formation. nih.govsciopen.comresearchgate.net Research is needed to determine if this compound shares these functions and to what extent it contributes to the competitive fitness of producing microbes in the soil. The ability of phenazines to act as electron shuttles, facilitating the mobilization of essential minerals like iron and manganese, is another important ecological function. rsc.orgnih.govresearchgate.netnih.gov It is plausible that this compound participates in these biogeochemical cycles, particularly in anaerobic or microaerophilic environments such as water-saturated soils and sediments. rsc.orgnih.gov
The antifungal activity of dihydroxyphenazines is an area that warrants further investigation, as these compounds could be a source of novel agricultural fungicides. nih.govmdpi.com Furthermore, the discovery of phenazine derivatives from deep-sea sediment-derived fungi with anti-inflammatory activity suggests that the ecological roles and potential applications of these compounds are broader than currently appreciated. nih.gov Understanding how environmental factors such as pH, oxygen availability, and the presence of other microorganisms influence the production and function of this compound will be critical to harnessing its potential in environmental and agricultural applications. researchgate.net
Q & A
Q. What are the established synthetic routes for Phenazine-1,9-diol, and what analytical methods validate its purity?
this compound synthesis often involves oxidative coupling of aromatic amines or microbial biosynthesis via Pseudomonas species. For example, phenazine derivatives like phenazine-1-carboxamide are biosynthesized by Pseudomonas aeruginosa using enzymes such as PhzABCDEFG . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For structural confirmation, compare spectral data (e.g., H NMR chemical shifts at δ 6.8–7.2 ppm for aromatic protons) with IUPAC-referenced standards .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Structural analysis relies on:
- UV-Vis Spectroscopy : Absorption maxima near 260–280 nm (aromatic π→π* transitions).
- IR Spectroscopy : O–H stretching (~3200–3500 cm) and C–O vibrations (~1250 cm) .
- NMR : H NMR identifies hydroxyl protons (δ 4.5–5.5 ppm) and aromatic protons; C NMR confirms diol substitution patterns .
- HRMS : Exact mass (e.g., [M+H] at m/z 314.0822) matches theoretical calculations .
Q. What biological roles or activities are associated with this compound in microbial systems?
Phenazine derivatives, including diols, exhibit antimicrobial and redox-cycling activities. For instance, phenazines from Pseudomonas spp. mediate extracellular electron transfer, influencing biofilm formation and pathogenicity . This compound may act as a secondary metabolite in microbial competition, though its specific mechanisms require further study via gene knockout models (e.g., phz gene clusters) .
Advanced Research Questions
Q. How does this compound’s stability vary under different pH and temperature conditions?
Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC. Acidic conditions (pH < 5) may protonate hydroxyl groups, reducing solubility and stability .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. For example, structurally similar diols degrade above 150°C .
Q. How do researchers resolve contradictions in redox activity data for this compound across studies?
Discrepancies may arise from:
- Experimental Conditions : Redox potentials vary with solvent polarity (e.g., aqueous vs. DMSO). Standardize conditions using cyclic voltammetry in inert atmospheres .
- Impurity Interference : Trace metal ions (e.g., Fe) can catalyze unintended redox reactions. Use chelating agents (e.g., EDTA) during assays .
Q. What methodologies identify and quantify this compound metabolites in biological matrices?
Metabolite profiling employs:
Q. What experimental designs test this compound’s synergistic effects in multi-compound systems?
Use factorial design experiments to evaluate interactions:
- Microbial Co-Cultures : Assess biofilm inhibition when combined with other phenazines (e.g., pyocyanin) via checkerboard assays .
- Antioxidant Synergy : Measure ROS scavenging in combination with ascorbic acid using fluorometric assays (e.g., DCFH-DA) .
Methodological Notes
- Synthetic Protocols : Optimize yields via microwave-assisted synthesis for reduced reaction times .
- Data Validation : Cross-reference spectral data with IUPAC guidelines to avoid misassignment (e.g., locant numbering in diols) .
- Biological Assays : Include negative controls (e.g., phenazine-deficient mutants) to confirm activity specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
